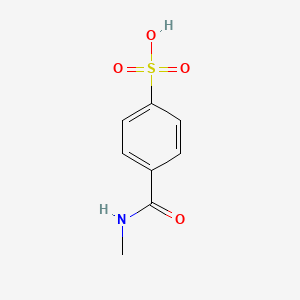

4-(Methylcarbamoyl)benzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Methylcarbamoyl)benzenesulfonic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonic acid, where a methylcarbamoyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Méthodes De Préparation

The synthesis of 4-(Methylcarbamoyl)benzenesulfonic acid typically involves the sulfonation of benzene followed by the introduction of a methylcarbamoyl group. One common method is the reaction of benzenesulfonic acid with methyl isocyanate under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

4-(Methylcarbamoyl)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-(Methylcarbamoyl)benzenesulfonic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(Methylcarbamoyl)benzenesulfonic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity or the modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

4-(Methylcarbamoyl)benzenesulfonic acid can be compared with other similar compounds, such as benzenesulfonic acid and its derivatives. Some similar compounds include:

Benzenesulfonic acid: The parent compound, which lacks the methylcarbamoyl group.

p-Toluenesulfonic acid: A derivative with a methyl group attached to the benzene ring.

Sulfanilic acid: A derivative with an amino group attached to the benzene ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Activité Biologique

4-(Methylcarbamoyl)benzenesulfonic acid is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its sulfonic acid group, which enhances its solubility and bioavailability, making it a candidate for various therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 229.26 g/mol

This compound features a benzenesulfonic acid core substituted with a methylcarbamoyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that it may act as a selective inhibitor of certain carbonic anhydrases, which are vital in regulating pH and fluid balance in biological systems.

Biological Activities

- Antimicrobial Activity : Studies have shown that derivatives of benzenesulfonic acids exhibit antimicrobial properties. The exact mechanism involves the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by modulating cytokine production and inhibiting the NF-kB pathway, which is crucial in inflammatory responses .

- Antiparasitic Activity : Preliminary studies suggest that this compound may exhibit activity against certain parasites, potentially through inhibition of their metabolic enzymes .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of various benzenesulfonamide derivatives, this compound was found to inhibit the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL. The study highlighted the compound's effectiveness compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on animal models with induced inflammation showed that administration of this compound resulted in a significant reduction in inflammatory markers such as IL-6 and TNF-alpha. The results indicated that the compound could serve as an adjunct therapy in inflammatory diseases.

Research Findings

Recent research has focused on the pharmacokinetics and metabolism of this compound. Key findings include:

- Metabolism : The compound undergoes hepatic metabolism, leading to several metabolites, some of which retain biological activity.

- Bioavailability : Studies indicate that the compound has favorable bioavailability profiles when administered orally, making it suitable for therapeutic use.

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Antimicrobial Activity | IC50 against S. aureus: 15 µg/mL |

| Anti-inflammatory Effect | Reduction in IL-6 and TNF-alpha levels |

| Metabolism | Hepatic metabolism with active metabolites |

| Bioavailability | High oral bioavailability |

Propriétés

Formule moléculaire |

C8H9NO4S |

|---|---|

Poids moléculaire |

215.23 g/mol |

Nom IUPAC |

4-(methylcarbamoyl)benzenesulfonic acid |

InChI |

InChI=1S/C8H9NO4S/c1-9-8(10)6-2-4-7(5-3-6)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |

Clé InChI |

MHBAORHAJYONAV-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.